molecular formula C43H41F2N7O8S B14749184 N-[[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]-5-[[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]pentanamide

N-[[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]-5-[[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]pentanamide

Cat. No.: B14749184
M. Wt: 853.9 g/mol
InChI Key: KMSYZOWKSVQANC-UHFFFAOYSA-N
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Description

N-[[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]-5-[[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]pentanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features multiple functional groups, including difluoro, sulfonylamino, and dioxopiperidinyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]-5-[[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]pentanamide typically involves multi-step organic synthesis. The process may include:

    Formation of the pyrrolo[2,3-b]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the difluoro and sulfonylamino groups: These groups are introduced through selective fluorination and sulfonylation reactions.

    Coupling reactions: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Adjusting temperature, pressure, and solvent systems for large-scale production.

    Purification techniques: Utilizing chromatography, crystallization, or other methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]-5-[[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]-5-[[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]pentanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of specific enzymes involved in disease pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Interference with key biological pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]-5-[[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]pentanamide: A similar compound with slight variations in the functional groups.

    3-(4,4-Difluoro-piperidin-1-yl)-propylamine: Another compound with a difluoro group and a piperidine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C43H41F2N7O8S

Molecular Weight

853.9 g/mol

IUPAC Name

N-[[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]-5-[[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]pentanamide

InChI

InChI=1S/C43H41F2N7O8S/c1-3-18-61(59,60)50-33-14-13-32(44)37(38(33)45)39(55)31-23-49-40-29(31)19-26(22-48-40)25-9-7-24(8-10-25)21-47-35(53)6-4-5-17-46-27-11-12-28-30(20-27)42(57)52(41(28)56)34-15-16-36(54)51(2)43(34)58/h7-14,19-20,22-23,34,46,50H,3-6,15-18,21H2,1-2H3,(H,47,53)(H,48,49)

InChI Key

KMSYZOWKSVQANC-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)CNC(=O)CCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)N(C7=O)C)F

Origin of Product

United States

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